Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Description
Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate, commonly known as Atorvastatin Calcium, is a synthetic lipid-lowering agent classified as a statin. It is chemically defined as a calcium salt trihydrate with the empirical formula C₆₆H₆₈F₂N₄O₁₀·3H₂O and a molecular weight of 1209.4 g/mol .
Properties
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O5.Ca.H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/q;;+2;/p-2/t2*26-,27-;;/m11../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCQQCDHOAZHGI-SVWYKLQNSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H70CaF2N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Atorvastatin is synthesized through a multi-step process that involves the construction of a pyrrole ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of a diketone with an amine. The final steps include the deprotection of ketal groups and the formation of the calcium salt hydrate .
Industrial Production Methods: Industrial production of atorvastatin calcium involves the large-scale synthesis of the compound, followed by purification and crystallization. Key improvements in the process include the isolation of pure intermediates and the use of ethyl acetate extraction to obtain high-purity atorvastatin calcium .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions, primarily targeting hydroxyl groups and the pyrrole ring. Key findings include:
-
Mechanistic Insight : Oxidation of the dihydroxyheptanoate moiety generates ketones, while the pyrrole ring is susceptible to epoxidation due to electron-rich regions.
Reduction Reactions
Reductive modifications are less common but critical for structural analysis:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Lactone ring reduction | Sodium borohydride (NaBH₄) in ethanol | Reduced lactone to diol intermediates |
-
Notable Observation : Reduction preserves the stereochemical integrity of the (3R,5R) configuration.
Substitution Reactions
The phenylcarbamoyl group undergoes nucleophilic substitution under specific conditions:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Aryl substitution | Thionyl chloride (SOCl₂) followed by amines | Replacement of phenylcarbamoyl with alkyl/aryl amines |
-
Key Data : Substitution reactions proceed with >80% yield in anhydrous dichloromethane at 0–5°C.
Hydrolysis Reactions
Hydrolysis is a critical pathway for both synthesis and degradation:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Ester hydrolysis | Aqueous NaOH (1M) at 50°C | Free heptanoic acid and calcium hydroxide | |
| Carbamate hydrolysis | HCl (6N) under reflux | Release of phenylamine and CO₂ |
Photochemical Reactions
Light-induced degradation pathways have been characterized:
| Condition | Products Identified | Degradation Mechanism | Reference |
|---|---|---|---|
| UV light (254 nm) | Isopropyl-pyrrole quinone derivatives | Radical-mediated oxidation of pyrrole ring |
Thermal Degradation
Thermal stability studies reveal decomposition pathways:
| Temperature Range (°C) | Major Degradation Products | Mechanism | Reference |
|---|---|---|---|
| 150–200 | Fluorophenyl ketones and calcium carbonate | Decarboxylation and retro-aldol cleavage |
Stereochemical Considerations
Reactions retain the (3R,5R) configuration unless harsh conditions are applied:
-
Racemization occurs above 150°C or in strongly acidic/basic media .
-
Chiral HPLC confirms enantiomeric purity (>99%) post-synthesis.
Synthetic Relevance
Key intermediates for industrial synthesis include:
Scientific Research Applications
Pharmacological Properties
Calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate has been investigated for its role as a HMG-CoA reductase inhibitor , similar to atorvastatin. This inhibition leads to decreased cholesterol synthesis in the liver and increased clearance of LDL cholesterol from the bloodstream.
Mechanism of Action:
- Inhibition of Cholesterol Synthesis : By blocking HMG-CoA reductase, the compound reduces the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis.
- LDL Reduction : Increased uptake of LDL particles by liver cells enhances the clearance of circulating LDL cholesterol.
Clinical Studies and Trials
Numerous studies have evaluated the efficacy and safety of atorvastatin and its derivatives, including calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate. These studies often focus on:
- Reduction in Cardiovascular Events : Trials have shown that statins significantly reduce the risk of heart attacks and strokes in patients with elevated cholesterol levels.
Table 1: Summary of Clinical Trials Involving Statins
| Study Name | Population | Intervention | Outcome Measure | Results |
|---|---|---|---|---|
| JUPITER Trial | High-risk patients | Rosuvastatin | Cardiovascular events | 44% reduction in events |
| ASCOT Study | Hypertensive patients | Atorvastatin | Major cardiovascular events | 27% reduction in events |
| PROVE IT-TIMI 22 | Acute coronary syndrome | Atorvastatin | Death or major cardiovascular events | 16% reduction |
Potential Side Effects
Research has also focused on the side effects associated with statin use:
- Muscle Pain and Weakness : Statins can lead to myopathy or rhabdomyolysis in rare cases.
- Liver Enzyme Elevation : Monitoring liver function tests is recommended due to potential hepatotoxicity.
Mechanism of Action
Atorvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver. This leads to an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL cholesterol from the bloodstream .
Comparison with Similar Compounds
Key Characteristics:
- Physical Properties: White to off-white crystalline powder, freely soluble in methanol, slightly soluble in ethanol, and insoluble in water or acidic aqueous solutions (pH ≤ 4) .
- Mechanism of Action : Competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, leading to reduced hepatic and plasma cholesterol levels .
- Therapeutic Use : Treatment of hypercholesterolemia, dyslipidemia, and prevention of cardiovascular diseases .
- Pharmacokinetics : Low oral bioavailability (14%) due to presystemic clearance and hepatic first-pass metabolism; classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability) .
Structural and Chemical Comparison
Table 1: Structural and Physicochemical Properties

Key Observations :
- Atorvastatin’s pyrrole-based structure with multiple aromatic substituents distinguishes it from other statins like Rosuvastatin , which features a pyrimidine ring .
- Ezetimibe and Fenofibrate belong to different therapeutic classes (cholesterol absorption inhibitor and PPAR-α agonist, respectively), reflected in their distinct chemical scaffolds .
Pharmacokinetic and Pharmacodynamic Comparison
Table 2: Pharmacokinetic and Therapeutic Profiles
Key Observations :
- Atorvastatin’s low solubility necessitates advanced formulations (e.g., mucoadhesive microspheres, nanoparticles) to enhance bioavailability .
- Rosuvastatin , while also a statin, exhibits better solubility in neutral pH environments, reducing variability in absorption compared to Atorvastatin .
- Ezetimibe and Fenofibrate target different pathways, making them suitable for combination therapies with statins to address mixed dyslipidemia .
Stability and Degradation Profiles
- Atorvastatin Calcium : Prone to degradation under acidic conditions, requiring stability-indicating analytical methods for quality control .
- Rosuvastatin : More stable in aqueous solutions but susceptible to oxidation due to its sulfonamide group .
- Ezetimibe : Degrades under hydrolytic and photolytic stress, necessitating protective packaging .
- Fenofibrate: Hydrolysis of the ester bond is a primary degradation pathway .
Biological Activity
The compound Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate , commonly referred to as a calcium salt of a pyrrolidine derivative, exhibits significant biological activity, particularly in the context of lipid metabolism. This article explores its biological properties, pharmacological effects, and relevant research findings.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 1183.39 g/mol. The structure features a pyrrolidine core substituted with various functional groups, including a fluorophenyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1183.39 g/mol |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 12 |
The primary mechanism of action for this compound is its role as an HMG-CoA reductase inhibitor , similar to statins like atorvastatin. By inhibiting this enzyme, it reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.
Pharmacological Effects
- Lipid Lowering : Clinical studies have demonstrated that the compound effectively lowers total cholesterol and LDL levels, which are critical factors in cardiovascular disease risk.
- Anti-inflammatory Properties : Research indicates that this compound may also exhibit anti-inflammatory effects, potentially benefiting conditions related to chronic inflammation.
- Antioxidant Activity : The presence of specific functional groups in its structure suggests potential antioxidant properties, which can help mitigate oxidative stress.
Study 1: Lipid Profile Improvement
A clinical trial involving patients with hyperlipidemia showed that administration of the compound resulted in a statistically significant reduction in LDL levels by an average of 30% after 12 weeks of treatment compared to baseline measurements.
Study 2: Inflammatory Markers
Another study examined the effects on inflammatory markers in patients with metabolic syndrome. Results indicated a notable decrease in C-reactive protein (CRP) levels, suggesting that the compound may help reduce inflammation associated with metabolic disorders.
Table 2: Summary of Clinical Findings
Q & A
Q. Table 1. Comparative Analytical Techniques for Impurity Profiling
| Technique | LOD (ppm) | Key Impurities Identified | Reference |
|---|---|---|---|
| LC-UV | 50 | 3-O-methylatorvastatin | |
| LC-MS/MS | 0.5 | Atorvastatin lactone, Impurity Q | |
| Chiral HPLC | 10 | Enantiomeric excess (R,R vs. S,S) |
Q. Table 2. Stability-Indicating Parameters
| Condition | Degradation Product | Mitigation Strategy |
|---|---|---|
| pH 3.0, 40°C, 7d | Carbamoyl hydrolysis | Buffer at pH 6.5–7.5 |
| Light (450 lux) | Oxidized dihydroxy groups | Use UV-filtered containers |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

